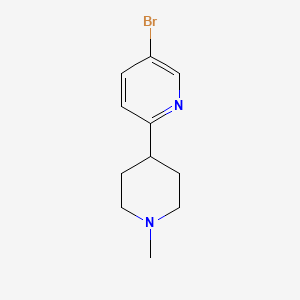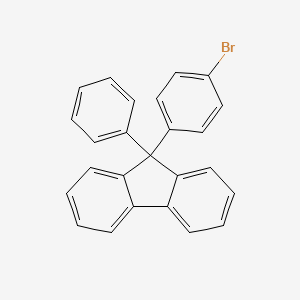
2-Brom-4-chlor-5-fluorpyridin
Übersicht
Beschreibung
2-Bromo-4-chloro-5-fluoropyridine is a heterocyclic aromatic compound that contains bromine, chlorine, and fluorine substituents on a pyridine ring.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-chloro-5-fluoropyridine has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
2-Bromo-4-chloro-5-fluoropyridine is a dihalogenated pyridine, which is primarily used in the synthesis of various complex organic compounds . Its primary targets are often other organic compounds or biological macromolecules, where it acts as a building block or a reagent in chemical reactions .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it can undergo a Suzuki coupling reaction with phenylboronic acid to synthesize 5-fluoro-2-phenylpyridine . It can also undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . Furthermore, it can be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .
Biochemical Pathways
The exact biochemical pathways affected by 2-Bromo-4-chloro-5-fluoropyridine depend on the specific reactions it is involved in and the resulting compounds. For example, in the synthesis of 5-fluoro-2-phenylpyridine, the compound is incorporated into the final product, potentially affecting pathways where this product is involved .
Result of Action
The molecular and cellular effects of 2-Bromo-4-chloro-5-fluoropyridine’s action depend on the specific reactions it participates in and the resulting compounds. For instance, in the synthesis of 5-fluoro-2-phenylpyridine, the compound contributes to the formation of a new molecule with potential biological activity .
Action Environment
The action, efficacy, and stability of 2-Bromo-4-chloro-5-fluoropyridine can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, certain reactions involving the compound may require specific temperatures or pH levels for optimal efficiency .
Biochemische Analyse
Biochemical Properties
2-Bromo-4-chloro-5-fluoropyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as Suzuki coupling and palladium-catalyzed homo-coupling . These interactions are crucial for the formation of biaryl compounds and other complex structures. The compound’s ability to participate in these reactions is attributed to its halogen atoms, which can form strong bonds with catalytic metals and other reactants.
Molecular Mechanism
At the molecular level, 2-Bromo-4-chloro-5-fluoropyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, the compound may inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, 2-Bromo-4-chloro-5-fluoropyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-chloro-5-fluoropyridine can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that 2-Bromo-4-chloro-5-fluoropyridine remains stable under certain conditions, but may degrade when exposed to light or high temperatures. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-chloro-5-fluoropyridine vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity. Toxic or adverse effects have been observed at high doses, including potential damage to liver and kidney tissues. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
2-Bromo-4-chloro-5-fluoropyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through processes such as oxidation and conjugation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall effects of 2-Bromo-4-chloro-5-fluoropyridine on cellular function and organismal health .
Transport and Distribution
Within cells and tissues, 2-Bromo-4-chloro-5-fluoropyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity. For example, binding to plasma proteins can facilitate the transport of 2-Bromo-4-chloro-5-fluoropyridine to various tissues, while interactions with cellular transporters can determine its uptake and distribution within cells .
Subcellular Localization
The subcellular localization of 2-Bromo-4-chloro-5-fluoropyridine is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, localization to the mitochondria can influence energy production and metabolic processes, while accumulation in the nucleus can affect gene expression and cell signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-5-fluoropyridine typically involves halogenation reactions on a pyridine ring. One common method includes the bromination of 4-chloro-5-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 2-Bromo-4-chloro-5-fluoropyridine often employs large-scale halogenation processes. These processes are optimized for high yield and purity, involving the use of advanced halogenating agents and catalysts to ensure efficient and selective bromination .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-chloro-5-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Coupling Reactions: Palladium catalysts, such as palladium acetate, along with bases like potassium carbonate, are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azido, cyano, or amino derivatives of the pyridine ring.
Coupling Products: Biaryl compounds are the major products formed from coupling reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5-chloro-4-fluoropyridine
- 2-Bromo-5-fluoropyridine
- 2-Chloro-5-fluoropyridine
Uniqueness
2-Bromo-4-chloro-5-fluoropyridine is unique due to the specific arrangement of halogen atoms on the pyridine ring, which imparts distinct electronic and steric properties. This unique substitution pattern can influence the compound’s reactivity and its interactions with other molecules, making it a valuable intermediate in various synthetic applications .
Eigenschaften
IUPAC Name |
2-bromo-4-chloro-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-5-1-3(7)4(8)2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUPMKHZIRJTHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735126 | |
| Record name | 2-Bromo-4-chloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033203-44-9 | |
| Record name | 2-Bromo-4-chloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1374999.png)







![2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1375014.png)

